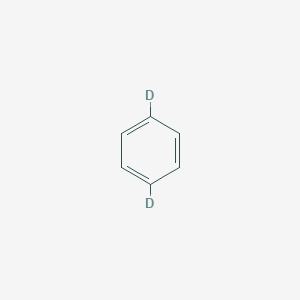![molecular formula C7H7NO3 B159595 4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium CAS No. 139645-22-0](/img/structure/B159595.png)
4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MDP and has been used in various studies due to its unique properties. MDP is a heterocyclic organic compound that contains a pyridine ring and a dioxolane ring.
Mechanism Of Action
The mechanism of action of MDP is not fully understood. However, it is believed that MDP acts as a nucleophile and reacts with electrophilic compounds to form a covalent bond. This reaction can lead to the formation of new compounds that have different properties than the original compounds.
Biochemical And Physiological Effects
MDP has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties that can protect cells from oxidative damage. MDP has also been shown to have anti-inflammatory properties that can reduce inflammation in the body. Furthermore, MDP has been shown to have neuroprotective properties that can protect neurons from damage.
Advantages And Limitations For Lab Experiments
MDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Furthermore, MDP has a high purity that can be easily analyzed using various analytical techniques. However, MDP has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. Furthermore, MDP has limited solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for the research of MDP. One potential direction is the development of new drugs based on the structure of MDP. Another potential direction is the investigation of the mechanism of action of MDP. Furthermore, the potential therapeutic properties of MDP can be further explored in various disease models. Finally, the synthesis of new derivatives of MDP can be investigated to improve its properties and potential applications.
Conclusion:
In conclusion, MDP is a unique compound that has gained significant attention in the field of scientific research. Its unique properties have made it a valuable tool in various chemical reactions, drug development, and disease research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MDP have been discussed in this paper.
Scientific Research Applications
MDP has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. MDP has also been used as a catalyst in various chemical reactions. Furthermore, MDP has been used in the development of new drugs due to its potential therapeutic properties.
properties
CAS RN |
139645-22-0 |
|---|---|
Product Name |
4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium |
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium |
InChI |
InChI=1S/C7H7NO3/c1-5-7-6(10-4-11-7)2-3-8(5)9/h2-3H,4H2,1H3 |
InChI Key |
MUPXTXBZCYMMFR-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC2=C1OCO2)[O-] |
Canonical SMILES |
CC1=[N+](C=CC2=C1OCO2)[O-] |
synonyms |
1,3-Dioxolo[4,5-c]pyridine, 4-methyl-, 5-oxide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

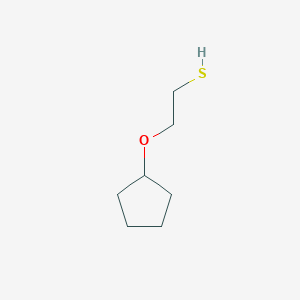
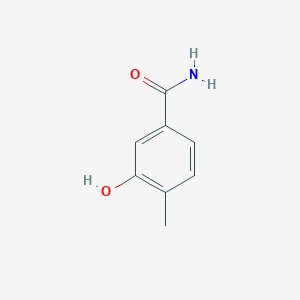

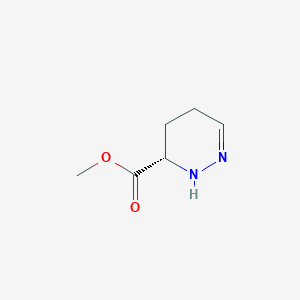
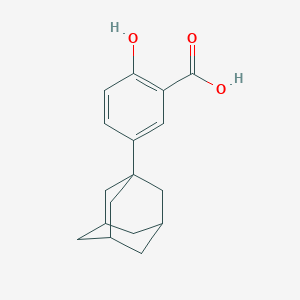
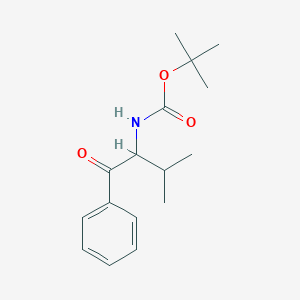
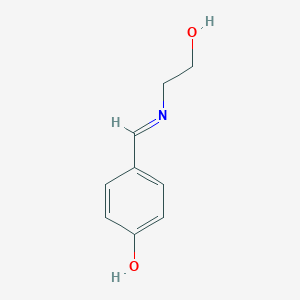
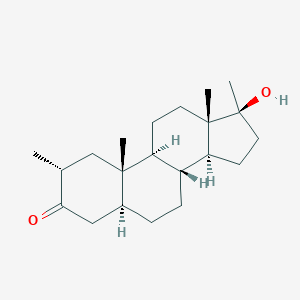
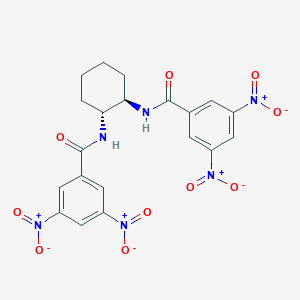
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)
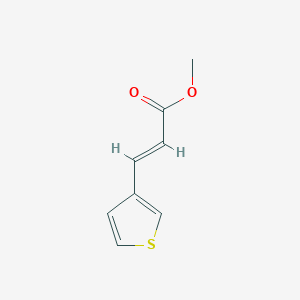
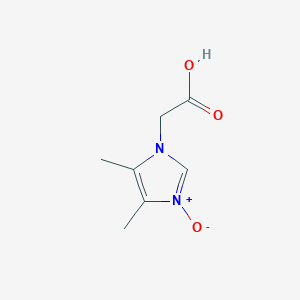
![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
